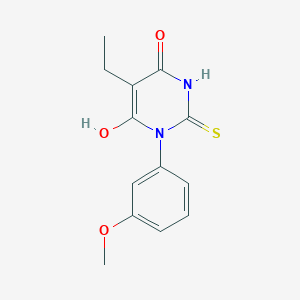

5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Description

Structural Classification and Nomenclature

5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one belongs to the class of heterocyclic compounds known as dihydropyrimidinones, specifically categorized as 3,4-dihydropyrimidin-2(1H)-ones. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins with the nitrogen atoms in the pyrimidine ring. The compound's structure can be understood through its constituent parts: a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with various substituents attached at specific positions.

The molecular framework consists of a partially saturated pyrimidine ring with a ketone functionality at position 4 and a thiol group at position 2. The ethyl group is positioned at carbon 5, while a hydroxyl group occupies position 6. The 3-methoxyphenyl substituent is attached to nitrogen at position 3 of the ring system. This particular arrangement of functional groups creates a compound with distinct chemical and physical properties compared to other dihydropyrimidinone derivatives.

According to chemical database entries, this compound is also referenced by alternative names including 5-ethyl-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one, which reflects the tautomeric forms possible for this molecule. The presence of both sulfur and oxygen heteroatoms, along with the aromatic methoxyphenyl group, places this compound within the broader category of organosulfur heterocycles with enhanced molecular complexity.

Historical Context of Dihydropyrimidinone Research

The foundation of dihydropyrimidinone chemistry traces back to the pioneering work of Pietro Biginelli in 1893, who developed what is now known as the Biginelli reaction. Pietro Giacomo Biginelli, born in 1860 in Palazzolo Vercellese, Italy, first reported the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through a three-component condensation reaction involving ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This multicomponent reaction represented a significant advancement in heterocyclic synthesis and established the fundamental methodology for accessing dihydropyrimidinone structures.

Biginelli's original work involved heating urea, salicylaldehyde, and ethyl acetoacetate at reflux in absolute ethanol for two hours, resulting in a precipitate with the molecular formula C₁₄H₁₆N₂O₃. Through extensive analysis of this multicomponent reaction, Biginelli concluded that the ternary adduct possessed a heterocyclic rather than linear structure. His investigations demonstrated that all three reactants afforded the same ternary adduct regardless of the order in which they were combined, suggesting reversible formation of intermediate products.

The historical significance of the Biginelli reaction extends beyond its initial discovery, as it represents one of the most important and oldest multicomponent reactions in organic synthesis. At the turn of the 19th century, condensation reactions of ureas were considered old-fashioned, and Biginelli's reaction initially faded into obscurity. However, renewed interest in this reaction emerged in later decades due to the growing recognition of the biological activities associated with dihydropyrimidinone scaffolds and the increasing emphasis on sustainable chemistry approaches.

The development of modified Biginelli protocols has enabled the synthesis of diverse dihydropyrimidinone derivatives, including compounds like this compound. These modifications typically involve variations in catalysts, reaction conditions, and starting materials to access different substitution patterns and functional group combinations.

Significance in Heterocyclic Chemistry

Dihydropyrimidinones occupy a central position in heterocyclic chemistry due to their structural relationship to naturally occurring purines and pyrimidines, which are fundamental components of nucleic acids. The pyrimidine ring system is present in essential biomolecules including thymine, cytosine, and uracil, which serve as building blocks of deoxyribonucleic acid and ribonucleic acid. This biological relevance has driven extensive research into synthetic pyrimidine derivatives and their potential applications.

The significance of compounds like this compound in heterocyclic chemistry stems from several factors. First, the dihydropyrimidinone scaffold provides a privileged structure that can accommodate diverse substitution patterns, allowing for the systematic exploration of structure-activity relationships. The presence of multiple functional groups within a single molecule creates opportunities for various chemical transformations and derivatizations.

Second, the synthetic accessibility of dihydropyrimidinones through multicomponent reactions makes them attractive targets for combinatorial chemistry approaches. The Biginelli reaction and its variants enable the rapid generation of compound libraries with diverse substitution patterns, facilitating the discovery of compounds with novel properties. The ability to introduce different aldehydes, active methylene compounds, and urea or thiourea derivatives provides extensive structural diversity.

Third, the conformational flexibility of the dihydropyrimidinone ring system allows these compounds to adopt various three-dimensional shapes, potentially enabling interactions with different biological targets. The partially saturated nature of the ring, combined with the presence of hydrogen bond donors and acceptors, creates favorable characteristics for molecular recognition processes.

Position in the Dihydropyrimidinone Family

This compound occupies a distinctive position within the dihydropyrimidinone family due to its specific substitution pattern and the presence of sulfur functionality. The compound can be categorized among dihydropyrimidinethiones, a subclass characterized by the presence of sulfur at position 2 of the ring system. This structural feature distinguishes it from the more common dihydropyrimidinones that contain oxygen at the corresponding position.

The substitution pattern of this compound reflects several important structural variations within the dihydropyrimidinone family. The ethyl group at position 5 represents an alkyl substitution that can influence the compound's lipophilicity and metabolic stability. The hydroxyl group at position 6 introduces additional hydrogen bonding capability and potential sites for further chemical modification. The 3-methoxyphenyl substituent at nitrogen provides aromatic character and electronic effects that can modulate the compound's overall properties.

Comparative analysis with related dihydropyrimidinone derivatives reveals the structural diversity possible within this chemical family. For instance, the closely related compound 5-ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one differs only in the position of the methoxy group on the phenyl ring (para versus meta position). Such positional isomers can exhibit significantly different biological and chemical properties despite their structural similarity.

The following table summarizes key structural features of this compound in comparison to the broader dihydropyrimidinone family:

| Structural Feature | This Compound | General Family Characteristics |

|---|---|---|

| Core Ring System | 3,4-Dihydropyrimidin-4-one | 3,4-Dihydropyrimidin-2(1H)-one/thione |

| Position 2 Substituent | Sulfanyl (-SH) | Oxygen (=O) or Sulfur (=S) |

| Position 3 Substituent | 3-Methoxyphenyl | Various aryl or alkyl groups |

| Position 5 Substituent | Ethyl | Hydrogen, alkyl, or aryl groups |

| Position 6 Substituent | Hydroxyl | Hydrogen, alkyl, or aryl groups |

| Molecular Weight | 278.33 g/mol | Typically 150-400 g/mol |

Within the context of synthetic accessibility, this compound represents a product obtainable through modified Biginelli-type reactions where thiourea is employed instead of urea, leading to the incorporation of sulfur at position 2. The synthesis typically involves the condensation of 3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions. This synthetic route places the compound within the subset of dihydropyrimidinones accessible through established multicomponent reaction protocols.

Properties

IUPAC Name |

5-ethyl-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-5-4-6-9(7-8)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDKAHMYHKESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, 3-methoxybenzaldehyde, and thiourea.

Condensation Reaction: The initial step involves a Biginelli condensation reaction, where ethyl acetoacetate, 3-methoxybenzaldehyde, and thiourea are reacted in the presence of an acid catalyst.

Cyclization: The intermediate product undergoes cyclization to form the dihydropyrimidinone core structure.

Functional Group Modification: Further modifications, such as hydroxylation and sulfanylation, are carried out to introduce the hydroxy and sulfanyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalyst Selection: Using efficient catalysts to speed up the reaction.

Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.

Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the dihydropyrimidinone ring.

Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that dihydropyrimidines, including this compound, exhibit significant antibacterial properties. Studies have shown that modifications in the structure can enhance their interaction with bacterial targets, potentially leading to the development of new antibacterial agents.

Antiviral and Antifungal Properties

The compound has also been studied for its antiviral and antifungal activities. The presence of specific functional groups may improve its efficacy against viral pathogens and fungi, making it a candidate for further investigation in antiviral drug development.

Anticancer Potential

The anticancer properties of 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one have been highlighted in various studies. Its unique combination of functional groups may enhance its ability to inhibit cancer cell proliferation and induce apoptosis. Research into its mechanism of action through molecular docking studies has provided insights into how it interacts with cancer-related proteins .

The biological activities of this compound can be attributed to its structural features:

- Methoxyphenyl Group : Enhances lipophilicity and receptor binding affinity.

- Hydroxy Group : May contribute to increased solubility and bioavailability.

- Sulfanyl Group : Potentially involved in redox reactions within biological systems.

These features suggest that further modifications could lead to compounds with improved therapeutic profiles .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of dihydropyrimidines showed promising results against Gram-positive bacteria. The modifications in the methoxyphenyl group significantly affected their antibacterial potency.

- Anticancer Activity : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve cell cycle arrest and apoptosis induction, warranting further exploration in clinical settings .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Methyl-6-hydroxy-3-(4-methoxyphenyl)-2-thioxo-3,4-dihydropyrimidin-4-one | Methyl instead of ethyl; thioxo group | Different biological activity due to sulfur modification |

| 5-Ethyl-6-hydroxy-2-thioxo-3,4-dihydropyrimidin-4-one | Lacks methoxyphenyl group | Simpler structure; less steric hindrance |

| 5-Ethyl-6-hydroxy-3-(2-nitrophenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Nitro instead of methoxy | Distinct pharmacological properties due to electron-withdrawing effects |

This table illustrates how variations in substituents can significantly impact biological activity and potential applications within the dihydropyrimidine class.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to specific receptors, modulating cellular responses.

Pathway Modulation: The compound may influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, enabling comparative analysis of their molecular properties and applications.

5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS: 1235438-83-1)

- Structural Differences : Replaces the 3-methoxyphenyl group with a pyridin-3-yl moiety.

- Molecular Formula : C₁₁H₁₂N₂O₂S (vs. C₁₃H₁₄N₂O₃S for the target compound).

- Key Insight : The pyridine ring may improve water solubility compared to the methoxyphenyl group, but reduce lipophilicity, affecting membrane permeability.

ML-3A9 (1,6-dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide)

- Structural Differences: Shares the 3-methoxyphenyl and pyrimidinone core but includes a pyridinylmethylthio group and carboxamide substitution.

- Applications : Clinically evaluated for antimicrobial or anticancer activity, as inferred from its structural similarity to ML-3H2 analogs .

- Key Insight : The carboxamide and pyridinylmethylthio groups may enhance target specificity compared to the simpler sulfanyl group in the target compound.

3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 852933-45-0)

- Structural Differences: Replaces the dihydropyrimidinone core with a thieno[2,3-d]pyrimidinone ring and adds methyl and phenyl substituents.

- Molecular Formula : C₁₅H₁₄N₂OS₂ (MW: 302.41) vs. C₁₃H₁₄N₂O₃S (MW: 278.33) for the target compound.

- Applications : Marketed as a pharmaceutical intermediate, likely for kinase inhibitors or antiproliferative agents .

Letermovir (C29H28F4N4O4)

- Structural Differences: A quinazoline derivative with a 3-methoxyphenyl-piperazine moiety, distinct from the dihydropyrimidinone core.

- Molecular Weight : 572.55 (vs. 278.33 for the target compound).

- Key Insight : Letermovir’s high molecular weight and trifluoromethyl groups contribute to its low water solubility, a property that may be mitigated in smaller molecules like the target compound.

Research Findings and Implications

- Structural Flexibility: The dihydropyrimidinone core allows diverse substitutions, enabling optimization of pharmacokinetic properties. For example, replacing 3-methoxyphenyl with pyridin-3-yl (as in ) may balance solubility and bioavailability.

Biological Activity

5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidinone core with specific functional groups that contribute to its biological activity:

- Ethyl group at position 5

- Hydroxy group at position 6

- Methoxyphenyl group at position 3

- Sulfanyl group at position 2

This unique combination of substituents enhances its interaction with biological targets, potentially improving its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds in the dihydropyrimidine class exhibit significant antimicrobial properties. For instance, this compound has been studied for its antibacterial and antifungal activities. A study demonstrated that derivatives of dihydropyrimidines could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Dihydropyrimidine derivatives have shown promise as antiviral agents. The compound's structure suggests potential efficacy against viral infections by interacting with viral enzymes or host cell receptors. For example, thiazolidinone derivatives have been reported to inhibit the activity of RNA polymerase in Hepatitis C virus (HCV), with IC50 values indicating strong antiviral effects . Although specific data on this compound's antiviral efficacy is limited, its structural similarities to known active compounds warrant further investigation.

Anticancer Potential

The anticancer properties of dihydropyrimidines are well-documented. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For example, studies have reported that certain dihydropyrimidine derivatives can effectively target cancer cells by modulating signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced cell growth or enhanced apoptosis.

- Cell Membrane Disruption : The lipophilicity imparted by the methoxyphenyl group may facilitate membrane penetration, disrupting cellular integrity in pathogens or cancer cells.

Case Studies and Research Findings

A systematic review of the literature reveals several studies focusing on the biological activities of related dihydropyrimidine compounds:

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Biginelli-like cyclocondensation reactions. Key steps include:

- Precursor Selection : Use 3-methoxybenzaldehyde, thiourea, and ethyl acetoacetate in acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidinone core .

- Solvent Optimization : Polar aprotic solvents (e.g., ethanol or DMF) enhance cyclization efficiency. Elevated temperatures (80–100°C) improve reaction rates but require reflux control to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor by TLC and confirm via NMR (¹H/¹³C) and HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Identify characteristic signals: (a) a singlet for the C2-thiol proton (δ 3.8–4.2 ppm), (b) doublets for the 3-methoxyphenyl group (δ 6.7–7.3 ppm), and (c) a broad peak for the hydroxyl group (δ 10–12 ppm, exchangeable with D₂O) .

- IR : Confirm O–H (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (600–700 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 322.3 (calculated for C₁₃H₁₆N₂O₃S). High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved when determining the structure using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) data (resolution < 0.8 Å). Ensure proper crystal mounting and cooling to minimize thermal motion artifacts .

- SHELXL Refinement :

- Cross-Validation : Compare refined structures with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities in tautomeric forms .

Q. What experimental strategies can elucidate the tautomeric behavior (thiol-thione equilibrium) of this compound in solution versus solid state?

Methodological Answer:

- Solid-State Analysis : SC-XRD (via SHELXL) confirms the thione form (C=S bond length ~1.67 Å) .

- Solution Studies :

- Variable-temperature ¹H NMR in DMSO-d₆: Thiol-thione equilibrium shifts produce splitting of NH/SH signals.

- UV-Vis spectroscopy: Monitor λₐbₛ shifts (250–300 nm) in buffered solutions (pH 2–12) to track tautomer prevalence .

- Computational Modeling : DFT (B3LYP/6-311++G**) calculates relative stability of tautomers; compare with experimental data .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor, addressing selectivity and binding mechanisms?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen against a panel (e.g., CDK2, EGFR). IC₅₀ values determine potency .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds (e.g., backbone NH of hinge region) .

- Selectivity Profiling : Compare inhibition across kinase families (e.g., tyrosine vs. serine/threonine) using kinome-wide profiling platforms (e.g., KinomeScan) .

Q. What analytical approaches are critical for resolving contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Dose-Response Studies : Perform DPPH/ABTS assays at varying concentrations (1–100 μM) to identify concentration-dependent activity shifts .

- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials; correlate with cellular ROS levels (via DCFH-DA staining) .

- Cell-Based Models : Compare effects in normal vs. cancer cell lines (e.g., HepG2 vs. HEK293) under oxidative stress (H₂O₂-induced) to contextualize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.